(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(9-1-2-11-12(5-9)20-8-19-11)17-4-3-10(6-17)13-15-7-21-16-13/h1-2,5,7,10H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUVCJLVTZUARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a suitable hydrazide with a carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the benzo[d][1,3]dioxole moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazole and pyrrolidine rings exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring the compound’s ability to interact with biological targets and its potential therapeutic applications.
Medicine
In medicine, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is being studied for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals. Researchers are particularly interested in its potential to treat diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and material science. Researchers are exploring its potential to improve the performance and efficiency of industrial processes.
Mechanism of Action
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The benzo[d][1,3]dioxole moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: shares similarities with other oxadiazole and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety, in particular, sets it apart from other similar compounds, potentially enhancing its stability and bioactivity.
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a pyrrolidine ring fused with a 1,2,4-oxadiazole moiety and a benzo[d][1,3]dioxole group, contributing to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazoles in cancer treatment. The compound has shown promising results in inhibiting various cancer cell lines. The mechanisms of action include:
- Inhibition of Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Cell Cycle Arrest : Research indicates that derivatives of oxadiazoles can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
A detailed study on oxadiazole derivatives demonstrated that modifications on the oxadiazole scaffold significantly enhance cytotoxicity against malignant cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | HDAC inhibition |
| Compound B | MCF-7 | 10 | Thymidylate synthase inhibition |
| (Target Compound) | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively documented. The target compound exhibits significant antibacterial and antifungal activities.
- Antibacterial Effects : Studies have indicated that compounds with the oxadiazole moiety demonstrate effective inhibition against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Antifungal Effects : The compound also shows activity against various fungal strains, making it a candidate for further development in antifungal therapies .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. Research indicates that derivatives of 1,3,4-oxadiazoles can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways associated with inflammation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of several oxadiazole derivatives on A549 lung cancer cells. The target compound demonstrated an IC50 value of 12 µM, indicating strong cytotoxicity compared to other derivatives tested.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, the target compound was tested against common bacterial pathogens. It exhibited significant activity against both Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Q & A
Synthesis and Optimization
Basic Q1: What are the key steps and intermediates in synthesizing (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone? Methodological Answer: The synthesis typically involves:
Precursor Preparation : Start with commercially available pyrrolidine derivatives and benzodioxole-containing precursors. For example, oxadiazole rings can be formed via cyclization of amidoximes or nitrile oxides under reflux conditions .
Coupling Reactions : Use nucleophilic substitution or amide-bond-forming agents (e.g., EDC/HOBt) to link the pyrrolidine-oxadiazole moiety to the benzodioxole-methanone scaffold .
Protection/Deprotection : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions. For instance, tert-butoxycarbonyl (Boc) groups are commonly used and removed under acidic conditions .
Purification : Employ column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) to isolate the final product .
Advanced Q2: How can reaction yields be improved for the oxadiazole ring formation in this compound? Methodological Answer: Optimize cyclization conditions by:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalysis : Introduce Lewis acids like ZnCl₂ to accelerate nitrile oxide cycloaddition .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
- Real-Time Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Structural Characterization
Basic Q3: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR : Analyze ¹H/¹³C NMR to verify pyrrolidine ring conformation (e.g., δ 3.48–3.54 ppm for pyrrolidine-H) and benzodioxole protons (δ 5.93 ppm for OCH₂O) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 480.28) and fragmentation patterns .
- X-Ray Crystallography : Resolve 3D conformation, especially for stereochemical assignments (e.g., oxadiazole-pyrrolidine dihedral angles) .
Advanced Q4: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved? Methodological Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) by observing coalescence of split peaks at elevated temperatures .
- COSY/NOESY : Map through-space interactions to distinguish between regioisomers or confirm substituent positions .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
Biological Activity and Mechanism
Basic Q5: What biological targets are plausible for this compound based on structural analogs? Methodological Answer:
- Receptor Binding : The benzodioxole moiety is associated with serotonin receptor modulation, while oxadiazole-pyrrolidine hybrids show anticonvulsant activity via GABAergic pathways .
- Enzyme Inhibition : Oxadiazoles often inhibit kinases (e.g., MAPK) or hydrolases (e.g., acetylcholinesterase) .
Advanced Q6: How can structure-activity relationships (SAR) be systematically explored for this compound? Methodological Answer:
Analog Synthesis : Replace the oxadiazole with isoxazole or triazole rings to assess electronic effects .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr202 in kinase targets) .
Bioassay Design : Test analogs in in vitro models (e.g., neuronal hyperactivity assays for anticonvulsant activity) and correlate with logP values .
Data Contradiction and Reproducibility
Advanced Q7: How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar compounds? Methodological Answer:
- Critical Parameter Analysis : Compare reaction conditions (e.g., solvent purity, catalyst lot variability) .
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-oxidation of oxadiazole) .
- Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves in DMF) and inert atmospheres .
Computational and Experimental Integration
Advanced Q8: What computational strategies enhance the prediction of this compound’s pharmacokinetics? Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., high permeability due to logP ~2.5) and CYP450 metabolism risks .
- MD Simulations : Simulate blood-brain barrier penetration (e.g., 20-ns trajectories in lipid bilayers) to prioritize in vivo testing .
Scale-Up Challenges
Advanced Q9: What are critical considerations for gram-scale synthesis of this compound? Methodological Answer:
- Solvent Recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
- Exothermicity Management : Use flow chemistry to control heat generation during oxadiazole cyclization .
- Purity Standards : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
